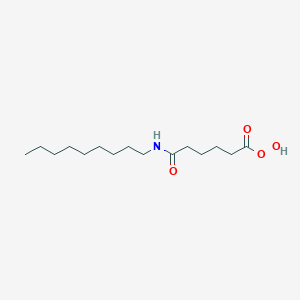

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-, commonly known as HPA-NO, is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO is a peroxide derivative of hexanoic acid that contains a nitrogen oxide group. It has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further study.

Wirkmechanismus

HPA-NO releases nitric oxide through a process called homolytic cleavage. When HPA-NO comes into contact with a reducing agent, such as glutathione or ascorbic acid, the nitrogen oxide group is cleaved from the molecule, releasing nitric oxide. This process allows for precise control over the amount of nitric oxide released, making HPA-NO a valuable tool for studying the effects of nitric oxide in biological systems.

Biochemical and Physiological Effects

HPA-NO has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that HPA-NO can stimulate the release of cytokines and chemokines, which are important signaling molecules involved in immune response. HPA-NO has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and asthma.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HPA-NO in scientific research is its ability to release nitric oxide in a controlled manner. This allows for precise control over the amount of nitric oxide released, making it a valuable tool for studying the effects of nitric oxide in biological systems. However, one limitation of using HPA-NO is its instability in aqueous solutions. HPA-NO is prone to hydrolysis, which can result in the release of unwanted byproducts.

Zukünftige Richtungen

There are many potential future directions for research involving HPA-NO. One area of interest is the development of HPA-NO-based therapeutics for conditions such as arthritis and asthma. Another area of interest is the use of HPA-NO as a tool for studying the effects of nitric oxide in various biological systems. Additionally, further research is needed to optimize the synthesis and purification of HPA-NO, as well as to develop new methods for stabilizing the compound in aqueous solutions.

Conclusion

In conclusion, HPA-NO is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO releases nitric oxide in a controlled manner, making it a valuable tool for studying the effects of nitric oxide in biological systems. While there are limitations to using HPA-NO in scientific research, there are also many potential future directions for research involving this compound. With further study, HPA-NO may prove to be a valuable tool for understanding the role of nitric oxide in various physiological processes.

Synthesemethoden

HPA-NO can be synthesized by reacting hexanoic acid with hydrogen peroxide and nitric oxide. The reaction is typically carried out in the presence of a catalyst, such as copper or iron. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

HPA-NO has been studied extensively in the field of nitric oxide research. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes, such as vasodilation, neurotransmission, and immune response. HPA-NO has been found to release nitric oxide in a controlled manner, making it a useful tool for studying the effects of nitric oxide in various biological systems.

Eigenschaften

CAS-Nummer |

104788-63-8 |

|---|---|

Produktname |

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo- |

Molekularformel |

C15H29NO4 |

Molekulargewicht |

287.39 g/mol |

IUPAC-Name |

6-(nonylamino)-6-oxohexaneperoxoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)20-19/h19H,2-13H2,1H3,(H,16,17) |

InChI-Schlüssel |

AVLQNPBLHZMWFC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCNC(=O)CCCCC(=O)OO |

Kanonische SMILES |

CCCCCCCCCNC(=O)CCCCC(=O)OO |

Andere CAS-Nummern |

104788-63-8 |

Piktogramme |

Flammable; Corrosive; Irritant; Environmental Hazard |

Synonyme |

6-(nonylamino)-6-oxo-peroxyhexanoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)

![Poly[oxy(dimethylsilylene)], alpha-[(3-hydroxypropyl)dimethylsilyl]-omega-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock](/img/structure/B35281.png)